3-((4-Acetamidophenyl)imino)indolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)19-16(15)21/h2-9H,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOJCIRRUNIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 4 Acetamidophenyl Imino Indolin 2 One
Strategies for the Construction of the Indolin-2-one Core
The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry. Its synthesis is a critical first step in obtaining the target molecule.
The primary precursor for the indolin-2-one core in many synthetic routes is isatin (B1672199) (1H-indole-2,3-dione). The synthesis of isatin itself can be achieved through various methods, with the Sandmeyer and Stolle syntheses being the most prominent.
The Sandmeyer synthesis typically begins with the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization, usually with sulfuric acid, to yield isatin. nih.gov
The Stolle synthesis offers an alternative pathway where anilines are reacted with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent cyclization of this intermediate in the presence of a Lewis acid, such as aluminum chloride, affords isatin.
For the other key precursor, N-(4-aminophenyl)acetamide (4-aminoacetanilide), a common synthetic route involves the reduction of the nitro group of N-(4-nitrophenyl)acetamide. This reduction can be efficiently carried out using various reducing agents, such as iron or zinc in the presence of an acid.
As mentioned, the cyclization of the isonitrosoacetanilide in the Sandmeyer synthesis or the chlorooxalylanilide in the Stolle synthesis are key steps in forming the indolin-2-one ring system of isatin. These intramolecular cyclization reactions are fundamental to building the core structure required for the final condensation.
Another approach to the indolin-2-one core involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.org This method provides a pathway to 2-substituted-3-oxoindolin-2-ylidene derivatives.
Approaches for the Introduction of the 3-Imino Moiety
The formation of the imine bond at the C3-position of the indolin-2-one core is the final and defining step in the synthesis of 3-((4-Acetamidophenyl)imino)indolin-2-one.
The most direct method for introducing the 3-imino moiety is the condensation reaction of isatin with an appropriate aniline derivative. In the case of the target compound, this involves the reaction of isatin with N-(4-aminophenyl)acetamide. This reaction is a classic example of Schiff base formation, where the carbonyl group at the C3-position of isatin reacts with the primary amino group of the aniline derivative to form an imine, with the elimination of a water molecule. mdpi.comnih.gov
While specific optimized conditions for the synthesis of this compound are not widely reported, general procedures for the synthesis of similar isatin Schiff bases provide a strong basis for determining suitable reaction parameters. These reactions are typically carried out by refluxing equimolar amounts of isatin and the aniline derivative in a suitable solvent. mdpi.com
| Parameter | Typical Conditions | Source |
| Solvent | Ethanol (B145695), Methanol (B129727) | nih.govmdpi.com |
| Catalyst | Glacial Acetic Acid (catalytic amount) | mdpi.com |
| Temperature | Reflux | nih.govmdpi.com |
| Reaction Time | 1 - 8 hours | nih.govmdpi.com |
The use of a polar protic solvent like ethanol or methanol helps to dissolve the reactants and facilitate the reaction. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of isatin, thereby increasing its electrophilicity and promoting the nucleophilic attack by the amine. mdpi.com The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.
While acid catalysis is the most common approach for the synthesis of isatin Schiff bases, other catalytic systems can also be employed. The goal of these catalytic approaches is often to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. For instance, the use of a catalytic amount of a Lewis acid could potentially enhance the reaction rate. However, for the straightforward condensation of isatin with N-(4-aminophenyl)acetamide, simple acid catalysis is generally sufficient and widely used.
Condensation Reactions with Aniline Derivatives
Synthesis of the Acetamidophenyl Substituent and its Integration
The synthesis of the target compound is critically dependent on the preparation and successful integration of the N-(4-aminophenyl)acetamide moiety. This can be achieved through various strategies, including functional group interconversions and streamlined one-pot protocols.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukyoutube.com The key precursor for the acetamidophenyl substituent is N-(4-aminophenyl)acetamide. The synthesis of this intermediate is a classic example of FGI, typically starting from a more readily available nitroaromatic compound.
A standard route begins with the selective reduction of the nitro group of N-(4-nitrophenyl)acetamide. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a common and clean method. vanderbilt.edu Alternatively, metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. youtube.com
Another FGI strategy involves starting with 1,4-diaminobenzene (p-phenylenediamine) and performing a selective mono-acetylation. This can be challenging due to the potential for di-acetylation. However, by carefully controlling the stoichiometry of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and the reaction conditions (e.g., temperature, solvent), a reasonable yield of the mono-acetylated product, N-(4-aminophenyl)acetamide, can be obtained. The mechanism for the synthesis of the related compound, acetaminophen, from 4-aminophenol (B1666318) and acetic anhydride serves as a useful parallel for this transformation. youtube.com
Table 1: Representative Functional Group Interconversion Strategies for N-(4-aminophenyl)acetamide Synthesis
| Starting Material | Reagent(s) | Transformation |
| N-(4-nitrophenyl)acetamide | H₂, Pd/C | Nitro Reduction |
| N-(4-nitrophenyl)acetamide | Fe, HCl | Nitro Reduction |
| 1,4-Diaminobenzene | Acetic Anhydride (1 equiv.) | Selective Acetylation |
Sequential and One-Pot Synthetic Protocols
The integration of the acetamidophenyl substituent with the indolin-2-one core can be performed using either a sequential or a one-pot approach.
Sequential Protocol: The most straightforward method is a sequential protocol. This involves two distinct synthetic stages:
Synthesis of the Amine: N-(4-aminophenyl)acetamide is synthesized and isolated as a stable intermediate using one of the FGI strategies described previously.
Condensation: The purified N-(4-aminophenyl)acetamide is then reacted with isatin (indoline-2,3-dione) under appropriate conditions (typically acidic catalysis in a suitable solvent like ethanol or acetic acid) to form the final product, this compound.
This approach offers the advantage of allowing for the purification of intermediates, which can lead to a cleaner final product.
One-Pot Protocol: One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time, solvents, and resources. nih.govnih.govbeilstein-archives.org A hypothetical one-pot synthesis for this compound could involve combining isatin and N-(4-nitrophenyl)acetamide in a single reaction vessel. A reducing agent would be added to convert the nitro group to an amine in situ. The newly formed N-(4-aminophenyl)acetamide would then immediately react with the isatin present in the same pot to yield the target imine. The choice of a reducing agent that does not interfere with the subsequent condensation reaction is crucial for the success of this strategy.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms and kinetics provides deeper insight into the synthesis of this compound, allowing for the optimization of reaction conditions.
Elucidation of Reaction Mechanisms for Key Steps
The key step in the most common synthetic route is the acid-catalyzed condensation of isatin with N-(4-aminophenyl)acetamide. The mechanism for this imine formation is well-established in organic chemistry.
Protonation of Carbonyl: The reaction is initiated by the protonation of one of the carbonyl oxygens of isatin (specifically, the C3-ketone) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The primary amino group of N-(4-aminophenyl)acetamide acts as a nucleophile, attacking the activated carbonyl carbon of isatin. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to one of the hydroxyl groups, converting it into a better leaving group (water).
Dehydration: The lone pair of electrons on the second nitrogen atom assists in the elimination of a water molecule. This dehydration step leads to the formation of a resonance-stabilized cation.
Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the final proton from the nitrogen atom, regenerating the acid catalyst and yielding the final imine product, this compound.
Some research suggests that in related syntheses using deep eutectic solvents (DES), the solvent itself can participate in the mechanism by stabilizing intermediates through hydrogen bonding. nih.govmdpi.com
Kinetic Studies in this compound Synthesis
While specific kinetic data for the synthesis of this compound is not extensively documented in public literature, a kinetic study could be designed to understand the reaction dynamics. Such studies are crucial for optimizing reaction conditions and scaling up production. For instance, kinetic analysis has been applied to understand the inhibition mechanisms of related imino-thiazolidinone compounds. mdpi.com
A kinetic investigation would typically involve:
Monitoring Reaction Progress: The reaction would be monitored over time by measuring the concentration of reactants or products. This can be achieved using techniques like UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Determining the Rate Law: By systematically varying the initial concentrations of isatin, N-(4-aminophenyl)acetamide, and the acid catalyst, the order of the reaction with respect to each component can be determined. This leads to the experimental rate law: Rate = k[Isatin]^x[Amine]^y[Catalyst]^z.
Calculating the Rate Constant: From the rate law and experimental data, the rate constant (k) can be calculated.
Investigating Temperature Effects: The reaction would be performed at various temperatures to determine the activation energy (Ea) using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur.
Table 2: Parameters for a Hypothetical Kinetic Study
| Parameter | Method of Investigation | Information Gained |
| Reaction Order | Method of Initial Rates | Dependence of rate on reactant concentrations |
| Rate Constant (k) | Graphical analysis of concentration vs. time data | Intrinsic speed of the reaction |
| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs. 1/T) | Minimum energy required for reaction |
| Effect of Catalyst | Varying catalyst concentration | Role of catalyst in the rate-determining step |
The results of such a kinetic study would provide valuable information for optimizing the synthesis, for example, by identifying the rate-determining step and suggesting how to best control reaction parameters to maximize yield and minimize reaction time.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of indolin-2-one derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. For the synthesis of this compound, several green strategies can be extrapolated from research on structurally related compounds.
Solvent-Free and Aqueous Medium Syntheses
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, solvent-free and aqueous medium syntheses are highly desirable alternatives.
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simpler work-up procedures. For instance, the synthesis of substituted imidazolidin-4-ones has been successfully achieved under solvent-free conditions using both classical heating and microwave irradiation, with the latter significantly accelerating the reaction. clockss.org A similar approach could potentially be applied to the condensation of isatin and N-(4-aminophenyl)acetamide. Another solvent-free method involves the use of a recyclable biodegradable glycerol-based carbon solid acid catalyst at room temperature, which has been effective for the synthesis of indolemethane compounds. nih.gov
Aqueous Medium Synthesis:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 3,3-di(indolyl)indolin-2-ones, which involves the reaction of isatin with indole (B1671886), has been efficiently carried out in an aqueous medium using vanadyl sulfate (B86663) as a catalyst. nih.govbenthamscience.com This demonstrates the feasibility of using water as a solvent for reactions involving the isatin core. The synthesis of Mannich bases related to indoles has also been improved by using an acetic acid aqueous solution under ultrasound irradiation.
The following table summarizes various solvent-free and aqueous medium conditions used for the synthesis of related indole derivatives, which could be adapted for the synthesis of this compound.
| Product Type | Reaction Conditions | Catalyst | Reaction Time | Yield | Reference |
| Substituted imidazolidin-4-ones | Solvent-free, microwave irradiation, 200 °C | None | 5 min | >90% | clockss.org |
| Indolemethane compounds | Solvent-free, room temperature | Glycerol-based carbon solid acid | 5 min | Excellent | nih.gov |
| 3,3-di(indolyl)indolin-2-ones | Aqueous medium, 70 °C | VOSO₄ | - | High | nih.govbenthamscience.com |
| 3-(Dialkylaminomethyl)-indoles | Acetic acid aqueous solution, 35 °C, ultrasound | Acetic acid | - | 69-98% |
Utilization of Sustainable Catalytic Systems
The use of sustainable catalytic systems is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly substances. These catalysts should ideally be recyclable and highly efficient.
Deep Eutectic Solvents (DES):
Deep eutectic solvents (DES) are emerging as green alternatives to traditional organic solvents and can also act as catalysts. A blend of a DES and ultrasound has been successfully used to synthesize a key intermediate of indolin-2-one derivatives, resulting in a high yield of 95% in just one hour. nih.gov The DES, in this case, a mixture of choline (B1196258) chloride and urea, is thought to catalyze the reaction through hydrogen bonding. nih.gov
Bio-based Catalysts:
Bio-based catalysts, such as citric acid, are attractive due to their low cost, biodegradability, and low toxicity. Anhydrous citric acid has been employed as a sustainable catalyst for the solvent-free, room-temperature synthesis of indolizines. researchgate.net This type of catalyst could potentially be effective for the synthesis of this compound.
Other Sustainable Catalysts:
Vanadyl sulfate (VOSO₄) has been shown to be an efficient and recyclable catalyst for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones in an aqueous medium. nih.govbenthamscience.com The catalyst can be recovered and reused for multiple cycles without a significant loss of activity. benthamscience.com
The table below provides an overview of sustainable catalytic systems used for the synthesis of related compounds.
| Product Type | Catalyst | Solvent/Condition | Reaction Time | Yield | Reference |
| Indolin-2-one intermediate | Deep Eutectic Solvent (DES) & Ultrasound | DES | 1 h | 95% | nih.gov |
| 1,4-Naphthoquinone-based indolizines | Anhydrous citric acid | Solvent-free, room temperature | - | Very good | researchgate.net |
| 3,3-di(indolyl)indolin-2-ones | VOSO₄ (10 mol%) | Water, 70 °C | - | High | nih.govbenthamscience.com |
| Indolemethane compounds | Glycerol-based carbon solid acid | Solvent-free, room temperature | 5 min | Excellent | nih.gov |
The adoption of these green chemistry principles offers promising avenues for the development of efficient, cost-effective, and environmentally responsible synthetic routes to this compound and its derivatives.
Theoretical and Computational Studies on 3 4 Acetamidophenyl Imino Indolin 2 One
Quantum Chemical Calculations of Electronic Structure
Data from specific frontier molecular orbital (FMO) analyses, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for 3-((4-Acetamidophenyl)imino)indolin-2-one, are not available in the reviewed scientific literature.
Specific data regarding the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) charges, and detailed Molecular Electrostatic Potential (MEP) maps for this compound have not been published.
Optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound, derived from computational calculations, are not documented in the available literature.
Conformational Analysis and Molecular Dynamics Simulations
No studies detailing the exploration of the potential energy surface for this compound were found.
Information from molecular dynamics simulations describing the dynamic behavior and conformational preferences of this compound is not present in the surveyed scientific papers.
Spectroscopic Property Predictions
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and understanding the electronic and vibrational characteristics of a compound.
Theoretical calculations of the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound can be performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions within the molecule. The predicted absorption maxima (λ_max) are typically associated with π→π* and n→π* transitions within the conjugated system of the indolin-2-one and the acetamidophenyl rings.
The solvent environment can influence the absorption and emission spectra. Therefore, calculations are often performed in different solvents to account for solvatochromic effects. The predicted UV-Vis absorption data in various solvents are presented in Table 1.
| Solvent | Predicted λ_max (nm) | Associated Electronic Transition |
| Gas Phase | 385 | π→π |
| Ethanol (B145695) | 392 | π→π |
| Acetonitrile (B52724) | 390 | π→π |
| Dimethyl Sulfoxide (DMSO) | 398 | π→π |
Note: The data in this table is hypothetical and based on typical values for similar compounds.
The emission spectra, which are related to the fluorescence of the compound, can also be predicted. These calculations provide the wavelength of maximum emission, offering insights into the molecule's potential as a fluorescent probe.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical simulations of these spectra can be carried out using DFT calculations. These simulations yield the frequencies and intensities of the vibrational modes, which can be correlated with specific functional groups and bond vibrations within this compound.
A comparison of theoretically predicted and experimentally observed vibrational frequencies can aid in the precise assignment of spectral bands. Key predicted vibrational frequencies for characteristic functional groups are listed in Table 2.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H stretch (indole) | 3350 | Medium |
| C=O stretch (amide) | 1680 | Strong |
| C=O stretch (indolinone) | 1710 | Strong |
| C=N stretch (imine) | 1640 | Strong |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aromatic C=C stretch | 1600-1450 | Strong |
Note: The data in this table is hypothetical and based on typical values for similar compounds.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning the signals in experimental NMR spectra.
The calculated chemical shifts for the protons and carbons of this compound provide a detailed picture of its electronic environment. Predicted chemical shifts for key atoms are summarized in Table 3.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole (B1671886) N-H | 10.5 | - |
| Amide N-H | 9.8 | - |
| Indolinone C=O | - | 168.5 |
| Amide C=O | - | 169.2 |
| Imine C=N | - | 155.0 |
| Acetyl CH₃ | 2.1 | 24.5 |
| Aromatic Protons | 6.8 - 7.9 | 110 - 145 |
Note: The data in this table is hypothetical and based on typical values for similar compounds.
Molecular Docking and Binding Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (receptor).
Molecular docking studies can be performed to investigate the potential interactions of this compound with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. These studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein.
For instance, docking simulations of this compound with a protein kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) might show hydrogen bonding between the indolinone oxygen and a backbone amide of a key amino acid, and interactions between the phenyl rings and hydrophobic pockets in the binding site. Such interactions are crucial for the inhibitory activity of many kinase inhibitors.
Beyond identifying the binding pose, computational methods can also predict the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. Various scoring functions are used to estimate the binding affinity based on the docked conformation.
Table 4 presents hypothetical predicted binding affinities and key interactions for this compound with a model protein kinase.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 | Hydrophobic Interactions |
| Lys73 | Hydrogen Bond with C=O | ||
| Glu171 | Hydrogen Bond with N-H | ||
| Cyclin-Dependent Kinase 2 | -9.2 | Leu83, Ile10 | Hydrophobic Interactions |
| Glu81 | Hydrogen Bond with N-H | ||
| Asp86 | Hydrogen Bond with Amide N-H |
Note: The data in this table is hypothetical and based on docking studies of similar compounds with these protein targets.
These computational predictions provide a solid foundation for understanding the chemical and biological properties of this compound. While experimental validation is essential, these theoretical studies are a crucial first step in the rational design and development of new molecules with potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isatin (B1672199) derivatives, including this compound, QSAR models are developed to predict their activity against various biological targets, thereby guiding the design of more potent analogues.
Selection of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For isatin derivatives, a variety of descriptors are typically employed to capture the structural nuances that influence their biological activity. These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These describe the connectivity of atoms within the molecule, including branching and shape. Examples include the Kier & Hall connectivity indices and the Balaban J index.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical Descriptors: These include properties like the logarithm of the octanol/water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.
The selection of these descriptors is a critical step, often involving sophisticated statistical methods to identify those that have the most significant correlation with the biological activity of the compounds under study.
Table 1: Representative Molecular Descriptors in QSAR Studies of Isatin Derivatives
| Descriptor Category | Descriptor Example | Typical Value Range for Isatin Derivatives |
| Constitutional | Molecular Weight (MW) | 250 - 450 g/mol |
| Number of Rotatable Bonds (nRotb) | 2 - 8 | |
| Topological | Wiener Index (W) | 1000 - 3000 |
| Balaban Index (J) | 1.5 - 2.5 | |
| Electronic | Dipole Moment (µ) | 2 - 7 Debye |
| HOMO Energy | -8.0 to -6.0 eV | |
| LUMO Energy | -2.5 to -0.5 eV | |
| Physicochemical | LogP | 1.5 - 4.0 |
| Molar Refractivity (MR) | 80 - 130 cm³/mol |
Development and Validation of Predictive Models
Once a relevant set of molecular descriptors has been chosen, a predictive QSAR model is developed using various statistical techniques. Multiple Linear Regression (MLR) is a commonly used method that establishes a linear relationship between the selected descriptors and the biological activity. More advanced methods like Partial Least Squares (PLS) and machine learning algorithms are also employed, particularly when dealing with a large number of descriptors or complex relationships.
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through both internal and external validation procedures.
Internal Validation: This involves techniques like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. A high q² value (typically > 0.5) indicates good internal predictive ability.
External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set. The predictive squared correlation coefficient (pred_r²) is a key metric here, with a value greater than 0.6 generally considered acceptable. nih.gov
A statistically significant QSAR model for isatin derivatives would typically exhibit a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q²), and strong predictive performance on an external test set. nih.gov These models can then be used to predict the biological activity of this compound and to guide the synthesis of new derivatives with potentially enhanced activity.
Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion) in silico Assessment
Beyond predicting biological activity, computational tools are invaluable for assessing the "drug-likeness" and pharmacokinetic profile of a compound. This in silico ADMET screening is crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.
The assessment for this compound would involve evaluating its compliance with established rules for drug-likeness and predicting its ADME properties.
A key initial screen for drug-likeness is Lipinski's Rule of Five , which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight less than 500 Daltons. drugbank.com
LogP (a measure of lipophilicity) not greater than 5. drugbank.com
No more than 5 hydrogen bond donors. drugbank.com
No more than 10 hydrogen bond acceptors. drugbank.com
Compounds that adhere to these rules are considered to have a greater chance of being orally bioavailable. drugbank.com
Further in silico ADMET predictions for this compound would typically be performed using specialized software that calculates a range of pharmacokinetic parameters. These predictions are based on the compound's structure and are compared against databases of known drugs.
Table 2: Predicted Drug-Likeness and ADME Properties for this compound (Representative Data)
| Property | Predicted Value/Assessment | Importance in Drug Discovery |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant (0-1 violations) | Indicates potential for good oral bioavailability. |
| Ghose Filter | Compliant | Defines a range of physicochemical properties common in known drugs. |
| Veber's Rule | Compliant (≤10 rotatable bonds and TPSA ≤140 Ų) | Relates molecular flexibility and polarity to oral bioavailability. |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal drug absorption. |
| P-glycoprotein Substrate | Likely No | P-glycoprotein is an efflux pump that can limit drug absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Unlikely | Predicts whether the compound can cross into the central nervous system. |
| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential for inhibition | Predicts potential for drug-drug interactions. |
It is important to note that these in silico predictions provide a valuable initial assessment. Experimental validation is essential to confirm the computational findings and to fully characterize the pharmacokinetic profile of this compound.
Biological Activity and Structure Activity Relationship Sar Studies of 3 4 Acetamidophenyl Imino Indolin 2 One Analogues in Vitro
Evaluation of Antimicrobial Activity in vitro
Schiff bases of isatin (B1672199) are known to exhibit a wide range of pharmacological properties, including antibacterial and antifungal activities. nih.gov The introduction of an imino group at the C3 position of the isatin core, coupled with various substitutions on the phenyl ring, can significantly influence the antimicrobial efficacy of these compounds. nih.gov
Antibacterial Efficacy against Specific Bacterial Strains
Analogues of 3-((4-acetamidophenyl)imino)indolin-2-one, specifically isatin Schiff bases, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain isatin derivatives have shown potent activity against Pseudomonas aeruginosa, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL. researchgate.net The substitution pattern on the isatin ring and the aromatic amine has a marked effect on the antibacterial spectrum and potency. N-alkylation and substitution at the C5 position of the isatin ring with electron-withdrawing groups such as fluorine or chlorine have been shown to enhance antibacterial activity due to improved membrane permeability and lipophilicity. nih.gov
In a study involving Schiff bases synthesized from isatin and 3-aminoacetophenone, the resulting ligand and its metal complexes showed significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study on transition metal complexes of Schiff bases derived from isatin and aminophenols revealed that the metal complexes were more active than the free ligands, with zones of inhibition against various bacterial strains.
Interactive Table: Antibacterial Activity of Isatin Schiff Base Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| Isatin Schiff Base Derivative | Pseudomonas aeruginosa | MIC = 6.25 µg/mL | researchgate.net |
| Isatin-3-aminoacetophenone Schiff Base | Staphylococcus aureus | Significant Activity | researchgate.net |
| Isatin-3-aminoacetophenone Schiff Base | Bacillus subtilis | Significant Activity | researchgate.net |
| Isatin-aminophenol Schiff Base Complexes | Bacillus subtilis | Zone of inhibition: 11-25 mm | |
| Isatin-aminophenol Schiff Base Complexes | Micrococcus luteus | Zone of inhibition: 11-25 mm | |
| Isatin-aminophenol Schiff Base Complexes | Pseudomonas aeruginosa | Zone of inhibition: 11-25 mm |
Antifungal Activity against Specific Fungal Species
The antifungal potential of isatin Schiff bases has also been a subject of investigation. nih.gov Studies have shown that these compounds can be effective against various fungal pathogens. For example, transition metal complexes of isatin-aminophenol Schiff bases demonstrated significant antifungal activity against Verticillium dahliae, Cladosporium herbarum, and Trichophyton soudanense, with mycelial growth inhibition ranging from 50.2% to 63.4%. In contrast, some bis-Schiff bases of isatin did not show activity against Saccharomyces cerevisiae or Candida albicans. mdpi.com This highlights the specificity of the antifungal action and the importance of the structural features of the compounds.
Interactive Table: Antifungal Activity of Isatin Schiff Base Analogues
| Compound/Analogue | Fungal Species | Activity (% Mycelial Growth Inhibition) | Reference |
|---|---|---|---|
| Isatin-aminophenol Schiff Base Complexes | Verticillum dahliae | 50.2-63.4% | |
| Isatin-aminophenol Schiff Base Complexes | Cladosporium herbarum | 50.2-63.4% | |
| Isatin-aminophenol Schiff Base Complexes | Trichophyton soudanense | 50.2-63.4% | |
| bis-Schiff Bases of Isatin | Saccharomyces cerevisiae | No Activity | mdpi.com |
Proposed Mechanisms of Antimicrobial Action at the Cellular Level
The antimicrobial mechanism of isatin derivatives is multifaceted. The chelation theory suggests that the metal complexes of these Schiff bases may become more lipophilic, allowing for easier penetration through the microbial cell membrane. Once inside the cell, the metal ion can interfere with normal cellular processes by binding to essential enzymes or by disrupting cellular respiration. The imine group (C=N) in the Schiff base structure is also considered crucial for their biological activity. koyauniversity.org
Investigation of Anticancer Potential in vitro
Isatin derivatives, including Schiff bases, are recognized for their antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov The substitution at the C3 position of the indolin-2-one core with an imino group linked to a substituted phenyl ring, as in this compound analogues, plays a significant role in their anticancer activity. nih.gov
Cytotoxicity against Various Cancer Cell Lines
Several studies have demonstrated the cytotoxic potential of 3-phenyliminoindolin-2-one analogues against a panel of human cancer cell lines. For instance, a series of 3-benzylidene indole-2-ones and 3-phenyliminoindole-2-ones were screened for their cytotoxic activities against colon (HT29) and breast (MCF7) cancer cell lines. nih.gov While the 3-benzylidene derivatives generally showed higher activity, a 3-phenyliminoindole-2-one derivative exhibited moderate cytotoxicity. nih.gov
In another study, novel indolin-2-one based molecules with an imino group connecting the indolinone core to a quinazolin-4-one ring system were evaluated for their cytotoxic effects on hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.gov Certain compounds in this series were found to be highly cytotoxic, with IC50 values in the low micromolar range. nih.gov
Interactive Table: Cytotoxicity of 3-Iminoindolin-2-one Analogues
| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3-phenyliminoindole-2-one derivative (Vg) | MCF7 (Breast) | 27.2 µM | nih.gov |
| 3-phenyliminoindole-2-one derivative (Vg) | HT29 (Colon) | 61.9 µM | nih.gov |
| Indolinone-quinazolin-4-one hybrid (9) | HepG-2 (Liver) | 2.53 µM | nih.gov |
| Indolinone-quinazolin-4-one hybrid (9) | MCF-7 (Breast) | 7.54 µM | nih.gov |
| Indolinone-quinazolin-4-one hybrid (20) | HepG-2 (Liver) | 2.98 µM | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The anticancer activity of many isatin derivatives is attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells. The chemopreventive properties of some indole (B1671886) derivatives have been linked to their capacity to induce apoptosis and cause cell cycle arrest. nih.gov
For certain benzimidazole (B57391) derivatives, which share some structural similarities with the broader class of heterocyclic compounds including isatins, the mechanism of action has been shown to involve the suppression of cell cycle progression and the induction of apoptosis. nih.gov These compounds can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. nih.gov For example, some sulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M or G0/G1 phase in leukemia cells. nih.gov The induction of apoptosis is a key mechanism for eliminating cancer cells and is often a hallmark of effective anticancer agents.
Modulation of Cellular Signaling Pathways
Analogues of this compound have been shown to modulate key cellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory conditions. The core indolin-2-one structure serves as a versatile template for designing inhibitors that can target specific components of these pathways.
Notably, certain 3-substituted-indolin-2-one derivatives have demonstrated significant inhibitory effects on critical signaling cascades such as the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.com These pathways are central to regulating cell proliferation, differentiation, apoptosis, and inflammation. For instance, studies on 3-(3-hydroxyphenyl)-indolin-2-one, an analogue, revealed its ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govmdpi.com This suppression was attributed to the compound's ability to attenuate the phosphorylation of Akt, JNK, ERK, p38, and p65, key proteins in the Akt, MAPK, and NF-κB signaling pathways. nih.govmdpi.com
The structure-activity relationship studies in this context suggest that the nature and position of the substituent on the phenyl ring at the 3-position of the indolin-2-one core play a crucial role in determining the modulatory activity. For example, derivatives with hydroxyl groups at the ortho and meta positions of the phenyl ring have shown potent suppression of nitric oxide (NO) production, a key inflammatory mediator. mdpi.com
Assessment of Antioxidant Activity in vitro
The antioxidant potential of this compound analogues is an area of growing interest, given the role of oxidative stress in the pathogenesis of numerous diseases. The evaluation of their antioxidant activity is typically conducted through various in vitro assays that measure their ability to scavenge free radicals and chelate pro-oxidant metal ions.
Radical Scavenging Assays
Several studies have employed radical scavenging assays to quantify the antioxidant capacity of compounds structurally related to this compound. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method. In a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar pharmacophore, several compounds exhibited potent antioxidant properties in the DPPH assay. mdpi.com For instance, compound 20 in that study, 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), was identified as a particularly potent antioxidant. mdpi.com
Other assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, have also been utilized to evaluate the antioxidant activity of related phenolic compounds. nih.gov The presence of phenolic hydroxyl groups and their substitution pattern significantly influences the radical scavenging activity. nih.gov
Below is a table summarizing the radical scavenging activity of selected analogue compounds from the literature.
| Compound ID | Analogue Structure | Assay | Activity | Reference |
| 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | DPPH | Potent | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Metal Chelating Properties
The ability of compounds to chelate metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism, as these ions can catalyze the formation of reactive oxygen species. While specific data on the metal chelating properties of this compound analogues are limited, the general class of indole-containing compounds has been investigated for their coordination chemistry with various transition metals. mdpi.com The indole nucleus, with its N-H group and π-electron system, can participate in metal chelation. mdpi.com The imino and carbonyl groups of the indolin-2-one core, along with substituents on the phenyl ring, could potentially contribute to the formation of stable metal complexes, thereby reducing their pro-oxidant activity. Further research is needed to specifically quantify the metal chelating abilities of these analogues.
Enzyme Inhibition Studies in vitro
The indolin-2-one scaffold is a well-established pharmacophore for the design of enzyme inhibitors, particularly targeting kinases. Analogues of this compound have been evaluated for their inhibitory activity against a range of enzymes.
Inhibition of Specific Enzymes (e.g., Kinases, Hydrolases, Oxidoreductases)
Kinases: A significant body of research has focused on the inhibition of protein kinases by 3-substituted indolin-2-ones. These compounds have shown selectivity towards different receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). nih.govmdpi.com The modification of the 3-substituent plays a critical role in determining the selectivity and potency of inhibition. nih.gov For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are reported to be highly specific for VEGFR, while bulky substituents on the benzylidenyl group at the C-3 position confer selectivity towards EGFR and Her-2. nih.gov
A study on novel indolin-2-one based molecules identified compounds with potent inhibitory activity against cyclin-dependent kinases (CDKs) and VEGFR-2. mdpi.com
Hydrolases: Some indolin-2-one derivatives have been investigated as inhibitors of hydrolases. For instance, related structures have been evaluated for their ability to inhibit leukotriene A4 hydrolase. nih.gov
Oxidoreductases: More recently, indolin-2,3-dione hybrids have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in gout. nih.gov One such pyranopyrazole-based indolin-2,3-dione hybrid demonstrated potent XO inhibition with a low IC50 value. nih.gov
The following table presents the inhibitory activities of some representative indolin-2-one analogues against various enzymes.
| Compound ID | Analogue Structure | Target Enzyme | IC₅₀ (µM) | Reference |
| 9 | Indolinone-quinazoline hybrid | CDK-2 | 0.00939 | mdpi.com |
| 20 | Indolinone-quinazoline hybrid | VEGFR-2 | 0.05674 | mdpi.com |
| 10d | Pyranopyrazole-indolin-2,3-dione hybrid | Xanthine Oxidase | 0.09 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Kinetic Characterization of Enzyme Inhibition
Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies help to elucidate whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. libretexts.org For example, a study on a tyrosinase inhibitor with a quinazolinone scaffold, which shares some structural similarities with the compounds of interest, identified it as a reversible and mixed-type inhibitor through kinetic analysis. nih.gov
The determination of kinetic parameters such as the inhibition constant (Ki) provides a more accurate measure of the inhibitor's potency than the IC50 value. nih.gov While detailed kinetic characterization for a wide range of this compound analogues is not extensively reported, the available data on related compounds suggest that they can act through various inhibitory mechanisms. Further kinetic studies are warranted to fully characterize the interaction of these analogues with their target enzymes.
Structure-Activity Relationship (SAR) Elucidation
The biological activity of 3-substituted indolin-2-ones is intricately linked to the nature and position of various substituents on the core structure, the integrity of the indolin-2-one core itself, and the characteristics of the linkage at the 3-position.
Systematic modifications of the indolin-2-one scaffold have revealed critical insights into the determinants of biological activity. The substituents on both the indolin-2-one ring and the phenyl ring attached to the imino group play a crucial role in modulating the potency and selectivity of these compounds.
Research on various 3-substituted indolin-2-ones has demonstrated that the type of substituent at the C-3 position of the indolin-2-one core significantly influences selectivity towards different receptor tyrosine kinases (RTKs). nih.gov For instance, derivatives with a five-membered heteroaryl ring at this position show high specificity for the VEGF (Flk-1) RTK, while those with bulky groups on a benzylidenyl substituent are selective for EGF and Her-2 RTKs. nih.gov Furthermore, extending the side chain at the C-3 position has been found to confer high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.gov
In a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, several compounds exhibited potent and balanced inhibitory action against COX-1/2 and 5-LOX enzymes, with IC50 values in the micromolar range. nih.gov The presence of a chlorine atom on a pyrrole (B145914) ring substituent in other analogues was found to be important for reducing cardiotoxicity, and a 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of the pyrrole enhanced antitumor activities. nih.gov
The substitution pattern on the phenyl ring is also a key determinant of activity. For example, in a study of 3-arylideneoxindoles, a nitro group on the phenyl ring resulted in good inhibitory activity towards c-Src, whereas a carboxylic acid group led to very low activity. nih.gov The presence of a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent has been shown to be essential for the activity of some indole compounds as inhibitors of protein-protein interactions. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of 3-substituted indolin-2-one analogues.
| Scaffold/Analogue Series | Substituent Variation | Impact on Biological Activity | Reference |
| 3-substituted indolin-2-ones | 3-[(five-membered heteroaryl ring)methylidenyl] | Highly specific against VEGF (Flk-1) RTK | nih.gov |
| 3-substituted indolin-2-ones | 3-(substituted benzylidenyl) with bulky groups | High selectivity toward EGF and Her-2 RTKs | nih.gov |
| 3-substituted indolin-2-ones | Extended side chain at C-3 | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs | nih.gov |
| 3-arylideneoxindoles | 4-nitrobenzylidene | Good inhibitory activity towards c-Src | nih.gov |
| 3-arylideneoxindoles | Phenyl ring with a carboxylic acid group | Very low activity towards c-Src | nih.gov |
| 3-substituted-indolin-2-ones containing chloropyrroles | Chlorine atom on the pyrrole ring | Crucial to reduce cardiotoxicity | nih.gov |
| 3-substituted-indolin-2-ones containing chloropyrroles | 2-(ethyl-amino)ethylcarbamoyl group at C-4' of pyrrole | Enhanced antitumor activities | nih.gov |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-ones | Various amino and methylsulfonyl substitutions | Potent inhibitory activities against COX-1/2 and 5-LOX | nih.gov |
The indolin-2-one core, also known as an oxindole, is a foundational element for the biological activity of this class of compounds. It serves as a rigid scaffold that correctly orients the substituents for interaction with biological targets. The high affinity of the 2-oxo-2,3-dihydroindol-3-yl ring for the active sites of enzymes like aldose reductase has been noted. nih.gov The core structure is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov
The phenyl substituent itself, and its substitution pattern, is of paramount importance. The acetamido group (-NHCOCH3) at the para-position of the phenyl ring in the titular compound is expected to influence its electronic properties and potential for hydrogen bonding. Studies on related structures highlight the importance of the phenyl ring in making key interactions within the active site of target enzymes. For instance, in some neuroprotective 3-substituted indolin-2-ones, the nature of the phenyl ring substituent was critical for potency. nih.gov
Mechanism-Based Biological Investigations in vitro (excluding clinical relevance)
In vitro studies have been instrumental in elucidating the mechanisms by which 3-substituted indolin-2-one analogues exert their biological effects. These investigations have focused on identifying their cellular targets and understanding the molecular details of their interactions.
A significant body of research has identified various protein kinases as primary cellular targets for indolin-2-one derivatives. These compounds have been shown to be effective inhibitors of several receptor tyrosine kinases (RTKs) that are crucial for intracellular signaling pathways regulating cell proliferation and migration. nih.gov Specific RTKs inhibited by this class of compounds include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Her-2. nih.gov
Furthermore, non-receptor tyrosine kinases such as c-Src have also been identified as targets. nih.gov Certain indolinone derivatives have demonstrated significant inhibitory activity against c-Src, a key player in cancer cell signaling. nih.gov Other identified targets include Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes, which are involved in inflammatory pathways. nih.gov Additionally, some derivatives have been investigated as inhibitors of RET tyrosine kinase, which is implicated in certain types of cancer. nih.gov
The following table lists some of the identified cellular targets for 3-substituted indolin-2-one analogues.
| Analogue Class | Identified Cellular Target | Reference |
| 3-substituted indolin-2-ones | Receptor Tyrosine Kinases (VEGFR, PDGFR, EGFR, Her-2) | nih.gov |
| 3-(hetero)arylideneindolin-2-ones | c-Src kinase | nih.gov |
| 3-substituted indolin-2-ones | RET tyrosine kinase | nih.gov |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-ones | Cyclooxygenase-1/2 (COX-1/2) and 5-Lipoxygenase (5-LOX) | nih.gov |
| 3-substituted-indolin-2-one derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | nih.gov |
Crystallographic and molecular modeling studies have provided detailed insights into how 3-substituted indolin-2-ones interact with their biological targets. A common binding mode for these inhibitors is within the ATP-binding pocket of protein kinases. nih.govnih.gov The indolin-2-one core typically forms one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov
For example, crystal structures of RET kinase in complex with indolin-2-one inhibitors have confirmed that these compounds bind in the ATP pocket and form two hydrogen bonds with the kinase hinge region. nih.gov Molecular docking studies of other indolinone derivatives with c-Src have suggested that the presence of an amino group can increase affinity towards the ATP-binding site. nih.gov Similarly, docking studies with CDK-2 have shown that the indolinone core can mimic the hydrogen bonding interactions of the natural ligand. mdpi.com
These molecular-level investigations underscore the importance of the indolin-2-one scaffold as a platform for designing specific kinase inhibitors. The precise nature of the substituents then fine-tunes the interactions within the active site, dictating the potency and selectivity of the compound.
Derivatization and Modification Strategies for 3 4 Acetamidophenyl Imino Indolin 2 One
Functionalization of the Indolin-2-one Nitrogen Atom
The indolin-2-one core possesses a nitrogen atom that is, in principle, amenable to various functionalization reactions. These modifications are often pursued to alter the physicochemical properties and biological activity of the parent molecule.
Alkylation and acylation at the N-1 position of the indolin-2-one ring are common strategies for introducing diverse substituents. These reactions typically proceed via nucleophilic substitution, where the deprotonated indole (B1671886) nitrogen attacks an alkyl or acyl halide. For many indole derivatives, these reactions are well-established. nih.gov However, specific examples and detailed research findings for the alkylation or acylation of 3-((4-Acetamidophenyl)imino)indolin-2-one are not described in the surveyed literature. While general methods for the acylation of other heterocyclic systems are known, their direct applicability and the resulting products for this specific substrate have not been reported. nih.govmdpi.com
The introduction of heterocyclic moieties onto the indolin-2-one nitrogen can significantly influence the pharmacological profile of the compound. This can be achieved through various synthetic routes, including N-arylation or N-alkylation with a heterocyclic halide. While methods for attaching heterocyclic rings to indole scaffolds exist, specific protocols and research findings for the introduction of such rings onto the indolin-2-one nitrogen of this compound are not available in the current body of scientific literature. nih.govnih.gov
Modifications at the Phenyl Ring of the Imino Moiety
The phenyl ring of the imino substituent presents another site for chemical modification, which could be exploited to fine-tune the electronic and steric properties of the molecule.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The acetamido group is an ortho-, para-directing and activating group, which would, in theory, direct incoming electrophiles to the positions ortho to it on the phenyl ring. However, specific studies detailing EAS reactions on the phenyl ring of this compound are not reported.
Modern cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically require a halide or triflate on one of the coupling partners. To apply these methods to the phenyl ring of the imino moiety, a pre-functionalized (e.g., halogenated) version of the 4-aminoacetanilide starting material would likely be required. There are no specific documented examples of such cross-coupling reactions being performed on the this compound scaffold in the reviewed literature.
Alterations to the Acetamido Group
The acetamido group itself can be a target for chemical modification. For instance, hydrolysis of the amide bond would yield the corresponding primary amine, which could then be subjected to a variety of further reactions, such as conversion to other amides, sulfonamides, or ureas. Additionally, the methylene (B1212753) group of the acetyl moiety could potentially undergo reactions under specific conditions. Nevertheless, research detailing such transformations specifically for this compound is not present in the available scientific literature. nih.gov
No scientific research articles detailing the specific derivatization and modification strategies for the chemical compound "this compound" could be located. The available scientific literature focuses on the broader class of indolin-2-one derivatives, without specific data on the hydrolysis, amidation, acyl variations, enantioselective synthesis, or synthesis of hybrid molecules for the requested compound. Therefore, it is not possible to generate an article that strictly adheres to the provided, highly specific outline and focuses solely on "this compound".
Synthesis of Hybrid Molecules Incorporating this compound
Development of Prodrug Strategies (non-clinical)
The development of prodrugs for this compound represents a strategic approach to overcoming potential pharmacokinetic and pharmacodynamic limitations of the parent compound. Prodrugs are bioreversible derivatives that undergo enzymatic or chemical conversion in vivo to release the active drug. nih.gov This strategy can be employed to enhance solubility, increase metabolic stability, improve permeability across biological membranes, and achieve targeted drug delivery, thereby potentially improving the therapeutic index of the parent molecule. nih.gov Non-clinical research into prodrug strategies for isatin-based Schiff bases, including analogues of this compound, has explored various derivatization approaches.
One common strategy involves the modification of the isatin (B1672199) core. For instance, the nitrogen at position 1 of the indolin-2-one ring is a frequent site for derivatization. Research on other isatin derivatives has shown that the introduction of an N-hydroxymethyl group can create ester prodrugs with improved properties. nih.gov These prodrugs often exhibit enhanced lipophilicity and can be designed to be stable at the low pH of the stomach while being rapidly hydrolyzed in plasma to release the active drug. nih.gov
Another avenue for prodrug design is the modification of the exocyclic imine bond or the pendant acetamidophenyl group. The synthesis of Schiff bases from isatin and various primary amines is a well-established reaction. qu.edu.qa This imine linkage can be incorporated into more complex, bioreversible systems. For example, the acetamido group on the phenyl ring offers a handle for modification. It could be replaced by or derivatized with a promoiety designed to be cleaved by specific enzymes, such as amidases or esterases, which are abundant in the body.
The synthesis of amino acid-Schiff base conjugates presents another viable prodrug strategy. nih.gov Amino acids can be attached to the core structure, for example, by forming a Schiff base with an amino acid derivative itself. Such conjugates can potentially leverage amino acid transporters for improved absorption and cellular uptake. nih.gov Research on the condensation of indole derivatives with amino acids has demonstrated the feasibility of synthesizing these types of compounds. nih.gov
Furthermore, the concept of co-drugs or mutual prodrugs, where the isatin-based Schiff base is linked to another pharmacologically active agent, can be explored. This approach aims to achieve synergistic effects or to deliver two different therapeutic agents to the target site.
The following tables summarize potential non-clinical prodrug strategies based on the derivatization of analogous isatin-based compounds, which could be hypothetically applied to this compound.
Table 1: Potential Prodrug Modifications at the Isatin Core
| Prodrug Moiety | Linkage Type | Rationale for Modification | Potential Advantages | Reference |
| N-Hydroxymethyl | Ester | Masking the acidic N-H proton | Improved lipophilicity, enhanced stability in gastric fluid | nih.gov |
| N-Acyloxymethyl | Ester | Controlled release of the parent drug | Tunable hydrolysis rates based on the acyl group | |
| N-Mannich Base | Amine | Introduction of a solubilizing group | Increased aqueous solubility | mdpi.com |
Table 2: Potential Prodrug Modifications at the Phenylimino Moiety
| Prodrug Moiety | Linkage Type | Rationale for Modification | Potential Advantages | Reference |
| Amino Acid Conjugate | Amide/Ester | Utilize amino acid transporters for uptake | Enhanced permeability and targeted delivery | nih.govnih.gov |
| Phosphate/Phosphonate Ester | Phosphate Ester | Increase aqueous solubility | Improved bioavailability for oral or parenteral administration | nih.gov |
| Bioreversible Linker | Carbamate/Carbonate | Controlled release kinetics | Tailored drug release profile |
These non-clinical strategies provide a foundation for the rational design of prodrugs of this compound. Further research would be necessary to synthesize and evaluate these potential prodrugs in vitro and in vivo to determine their pharmacokinetic profiles and therapeutic efficacy.
Analytical and Spectroscopic Characterization of 3 4 Acetamidophenyl Imino Indolin 2 One and Its Derivatives
Chromatographic Techniques for Purification and Analysis
Chromatography is an indispensable tool in the separation and purification of 3-((4-Acetamidophenyl)imino)indolin-2-one from reaction mixtures and in the assessment of its purity. The choice of technique depends on the scale of the purification and the physicochemical properties of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).
The retention time (Rt) in an HPLC chromatogram is a characteristic feature of a compound under specific conditions and is used for its identification and purity assessment. The conditions for HPLC analysis would be optimized to achieve good separation between the target compound and any starting materials, by-products, or degradation products.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Expected Rt | Dependent on the specific gradient program |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without decomposition, GC-MS can be employed for the analysis of more volatile derivatives or potential impurities. For instance, derivatization of the amide or imine functionalities could yield a more volatile compound suitable for GC-MS analysis. This technique provides both retention time data for separation and mass spectral data for identification.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a typical TLC would be run on silica (B1680970) gel plates with a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane. The spots can be visualized under UV light.
Column chromatography is the standard method for the preparative purification of this compound. The crude product is loaded onto a silica gel column and eluted with a solvent system determined by TLC, allowing for the separation of the desired compound from impurities.
Spectroscopic Methods for Structure Elucidation
Spectroscopic methods are fundamental to the structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) provide a wealth of structural information. For instance, the aromatic protons of the indolinone and phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The NH protons of the indolinone and acetamido groups would appear as broad singlets, and the methyl protons of the acetyl group would be a sharp singlet in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbonyl carbon of the indolin-2-one and the acetamido group, as well as the imine carbon, would be particularly informative.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Indolinone-NH | ~10.5 (s, 1H) | - |
| Acetamido-NH | ~10.0 (s, 1H) | - |
| Aromatic-H (Indolinone & Phenyl) | 6.8 - 7.8 (m, 8H) | 110 - 150 |
| Imine-C | - | ~155 |
| Carbonyl-C (Indolinone) | - | ~165 |
| Carbonyl-C (Acetamido) | - | ~168 |
| Methyl-C | - | ~24 |
| Methyl-H | ~2.1 (s, 3H) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃N₃O₂), the expected molecular weight is approximately 279.30 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways could include the loss of the acetyl group, cleavage of the imine bond, and fragmentation of the indolinone ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Interpretation |
| [M+H]⁺ | 280.1086 | Protonated molecular ion |
| [M+Na]⁺ | 302.0905 | Sodium adduct |
| [M-CH₂CO]⁺ | 237.0977 | Loss of ketene (B1206846) from acetyl group |
| [C₈H₅NO]⁺ | 131.0371 | Fragment from indolinone core |
| [C₈H₈N₂O]⁺ | 148.0637 | Fragment from acetamidophenyl moiety |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods probe the quantized vibrational states of a molecule, which are determined by its structure and the masses of its atoms.
In the IR spectrum of this compound, characteristic absorption bands are expected that confirm the formation of the imine linkage and the retention of key functional groups from the isatin (B1672199) and 4-acetamidophenyl precursors. The stretching vibration of the N-H group of the indolin-2-one lactam typically appears as a sharp band in the region of 3300-3100 cm⁻¹. Another N-H stretching band, associated with the acetamido group, is also expected in a similar region, often around 3250 cm⁻¹.
The carbonyl (C=O) groups of the molecule give rise to strong, distinct peaks. The lactam C=O stretch of the indolin-2-one ring is typically observed around 1710-1680 cm⁻¹. The amide I band (primarily C=O stretching) of the acetamido group is expected in the range of 1680-1650 cm⁻¹. The newly formed imine (C=N) bond will exhibit a characteristic stretching vibration between 1650 and 1580 cm⁻¹. Aromatic C=C stretching vibrations from both phenyl rings will appear in the 1600-1450 cm⁻¹ region. Furthermore, the amide II band (N-H bending and C-N stretching) of the acetamido group is anticipated around 1550 cm⁻¹.
While specific Raman data for this compound is not widely published, Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings and the C=N imine bond, often produce strong signals in Raman spectra, whereas they may be weaker in IR. This complementarity is invaluable for a complete vibrational analysis.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactam N-H | Stretch | 3300 - 3100 |
| Amide N-H | Stretch | ~3250 |
| Lactam C=O | Stretch | 1710 - 1680 |
| Amide C=O (Amide I) | Stretch | 1680 - 1650 |
| Imine C=N | Stretch | 1650 - 1580 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.
The UV-Vis spectrum of this compound is expected to be rich due to the presence of multiple chromophores, including the benzene (B151609) rings, the carbonyl groups, and the imine group, all part of an extended conjugated system. Typically, aromatic imines exhibit intense absorption bands corresponding to π → π* transitions. For this compound, these transitions, involving the entire conjugated system, are expected to appear at longer wavelengths (λ_max), likely in the range of 350-450 nm, which would impart a yellow to orange color to the compound. Less intense n → π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms (C=O and C=N groups), are also anticipated at longer wavelengths but are often obscured by the more intense π → π* bands. The specific λ_max and molar absorptivity (ε) values are sensitive to the solvent polarity.
Table 2: Expected UV-Visible Absorption for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Extended conjugated system | 350 - 450 |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its structure. The analysis would reveal the planarity of the indolin-2-one system and the dihedral angle between this plane and the 4-acetamidophenyl ring. It would also confirm the (E/Z) configuration of the imine double bond, which is expected to be in the more stable E-configuration to minimize steric hindrance. Key bond lengths, such as the C=O, C=N, and N-H bonds, would be determined with high precision. For instance, the crystal structure of 4-acetamidophenol, a precursor, has been well-characterized and belongs to the monoclinic space group P2₁/n. researchgate.net The isatin scaffold has also been extensively studied in various derivatives. nih.govnih.gov
Advanced Analytical Techniques
Circular dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in the isatin ring or by using a chiral amine in the condensation reaction.
If a chiral derivative of this compound were prepared, CD spectroscopy would be an invaluable tool for its characterization. nih.gov The CD spectrum would exhibit positive or negative peaks (known as Cotton effects) at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution. This technique is particularly sensitive to the spatial arrangement of chromophores, making it ideal for probing the stereochemistry of complex organic molecules.
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique in the characterization of synthesized organic compounds, providing critical information about their elemental composition and purity. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and high degree of purity.
The synthesis of this compound and its derivatives, which are typically formed through the condensation reaction of isatin or its derivatives with an appropriate amine, relies on elemental analysis as a key step in structural confirmation. nih.govnih.gov For these Schiff bases of isatin, the analysis focuses on the percentages of carbon, hydrogen, and nitrogen.
For instance, the elemental analysis of various derivatives of 3-(phenylimino)indolin-2-one confirms their successful synthesis and purity. The structures of these compounds are often verified through a combination of spectroscopic methods, with elemental analysis providing the final confirmation of their elemental composition.
Below are representative data from the elemental analysis of several isatin Schiff base derivatives, illustrating the expected agreement between calculated and found values.
Table 1: Elemental Analysis Data for Representative Isatin Schiff Base Derivatives
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
| 3-(4-(2-hydroxybenzylideneamino) phenylimino) indoline-2-one nih.gov | C₂₁H₁₅N₃O₂ | Calculated | 73.89 | 4.43 | 12.31 |
| Found | 73.91 | 4.45 | 12.35 | ||
| 3-(4-(4-hydroxybenzylideneamino) phenylimino) indoline-2-one nih.gov | C₂₁H₁₅N₃O₂ | Calculated | 73.89 | 4.43 | 12.31 |
| Found | 73.91 | 4.46 | 12.28 | ||
| 3-(4-(4-methoxybenzylideneamino) phenylimino) indoline-2-one nih.gov | C₂₂H₁₇N₃O₂ | Calculated | 74.35 | 4.82 | 11.82 |
| Found | 74.36 | 4.80 | 11.78 | ||
| 3-(4-(4-dimethylaminobenzylideneamino) phenylimino) indoline-2-one nih.gov | C₂₃H₂₀N₄O | Calculated | 74.98 | 5.47 | 15.21 |
| Found | 74.95 | 5.49 | 15.22 |
The data presented in the table for analogous compounds demonstrate the utility and precision of elemental analysis in the structural elucidation of isatin-based Schiff bases. The close match between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen provides a high level of confidence in the assigned molecular formulas and the successful synthesis of the target compounds.
Potential Applications in Materials Science and Chemical Probes Non Biological
Utilisation in Chemo/Biosensors (excluding clinical diagnostic applications)
The core structure of 3-((4-Acetamidophenyl)imino)indolin-2-one possesses features that are desirable for the development of chemical sensors. Imines, in general, are known for their optical and electronic properties which can be harnessed for sensing applications. researchgate.net
The extended π-conjugated system of this compound is expected to exhibit fluorescence. The fluorescence properties, such as quantum yield and emission wavelength, are highly sensitive to the molecule's chemical environment. This sensitivity forms the basis of its potential as a fluorescent probe. For instance, interaction with specific metal ions or small molecules could lead to a measurable change in fluorescence intensity (quenching or enhancement) or a shift in the emission spectrum. The acetamido group (-NHCOCH₃) and the imine (-C=N-) and lactam (-NH-C=O) groups can act as potential binding sites for analytes. While many isatin (B1672199) derivatives have been explored as fluorescent sensors, these are often for biological targets. nih.gov The development of probes for non-biological analytes, such as environmental contaminants or industrial process monitoring, represents a viable, though less explored, avenue for this class of compounds.
Colorimetric sensors offer a straightforward method of detection, often observable by the naked eye. The color of this compound arises from electronic transitions within its conjugated system. Any event that alters the energy of these transitions will change the wavelength of light absorbed, and thus change the perceived color. This phenomenon, known as solvatochromism where the solvent polarity alters the color, is a key principle in sensor design. mdpi.comnih.gov For example, the protonation or deprotonation of the nitrogen atoms, or coordination with a metal ion, could significantly perturb the electronic structure and lead to a distinct color change, signaling the presence of the target analyte. Research on related Schiff bases of isatin has shown that they can react with certain species to produce new products with different colors, a principle that could be adapted for sensing. semanticscholar.org
Application in Dye Chemistry and Pigments
The inherent color of this compound makes it a candidate for use as a dye or pigment. The field of dye chemistry is predicated on the relationship between molecular structure and color.
The core structure responsible for the color of this molecule is the 3-iminoindolin-2-one system, which acts as a chromophore. This system consists of a conjugated pathway of alternating single and double bonds extending from the benzene (B151609) ring of the indolinone core, through the imine bond, and into the 4-acetamidophenyl ring. The absorption of light in the visible region excites electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). The energy gap between these orbitals dictates the color.
The perceived color can be fine-tuned by adding different chemical groups (auxochromes) to this basic structure. The table below illustrates theoretically how substituents might alter the color of a generic 3-aryliminoindolin-2-one chromophore.
| Substituent Type on Phenyl Ring | Example Group | Predicted Effect on Absorption Wavelength | Predicted Color Shift |
| Electron-Donating Group | -OH, -NH₂ | Shifts absorption to a longer wavelength (Bathochromic shift) | Deepening of color (e.g., Yellow to Orange/Red) |
| Electron-Withdrawing Group | -NO₂, -CN | Shifts absorption to a shorter wavelength (Hypsochromic shift) | Lightening of color (e.g., Yellow to Pale Yellow) |
| Acetamido Group (as in target) | -NHCOCH₃ | Moderately electron-donating | Likely imparts a yellow to orange color |
This table is illustrative and based on established principles of color chemistry. Actual absorption maxima would require experimental measurement.
A crucial characteristic for any commercial dye or pigment is its photostability—the ability to resist fading upon exposure to light. The stability of the 3-iminoindolin-2-one scaffold would be a key factor. While specific data for this compound is unavailable, research on other organic dyes shows that photostability can be enhanced by introducing certain functional groups that provide pathways for the safe dissipation of absorbed light energy or that resist photo-oxidative damage. nih.gov The integration of such a dye into a material, for example, a polymer matrix, would depend on its solubility and intermolecular interactions, which are influenced by the acetamido group.
Exploration in Organic Electronics and Optoelectronics
Organic electronics is a field that utilizes carbon-based materials in electronic devices like transistors and solar cells. The potential of this compound in this area is speculative but can be inferred from its structure. A prerequisite for organic semiconductors is an extended π-conjugated system that can facilitate the movement of charge carriers (electrons or holes).
The molecular structure of this compound does possess π-conjugation. However, for efficient charge transport in a solid-state device, molecules typically need to pack in an ordered fashion (e.g., in crystalline domains) to allow for effective orbital overlap between adjacent molecules. The planarity and intermolecular interactions of the compound would be critical. While related structures like indigo (B80030) derivatives have shown promise as channel materials in organic field-effect transistors (OFETs), demonstrating that the broader indolinone family has potential, significant research would be needed to evaluate the specific charge transport properties of this compound. researchgate.net The presence of hydrogen-bonding groups could influence molecular packing, which can be either beneficial or detrimental to electronic performance depending on the resulting solid-state morphology.
Semiconducting Properties and Charge Transport
While specific studies on the semiconducting properties of this compound are not extensively documented, the broader class of indolin-2-one derivatives has demonstrated promise as organic semiconductors. The planarity and extended π-conjugation in these molecules are conducive to intermolecular π-π stacking, a critical factor for efficient charge transport. Theoretical studies on related indeno[1,2-b]fluorene-6,12-dione-based molecules have shown that modifications to the side chains can significantly influence charge mobility. For instance, the introduction of sulfur-linked side chains has been found to decrease the reorganization energy associated with hole transfer, leading to excellent ambipolar charge-transport properties. researchgate.net The presence of the acetamidophenyl group in the target compound could influence its solid-state packing and, consequently, its charge transport characteristics. The inherent polarity and potential for hydrogen bonding in the acetamido group might lead to ordered molecular arrangements, which can be beneficial for charge carrier mobility. Research on isoindigo-based donor-acceptor copolymers has highlighted that polar side chains can promote strong molecular stacking and facilitate ionic diffusion, thereby enhancing charge transport. rsc.org
Table 1: Charge Transport Properties of Related Organic Semiconductors
| Compound/Material Class | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Key Structural Features |
| Indeno[1,2-b]fluorene-6,12-dione with sulfur-linked side chains | 1.15 | 0.08 | Sulfur-linked side chains decreasing reorganization energy. researchgate.net |
| Isoindigo-based copolymer with partial alkoxy chains (PII2TPEO25) | 0.198 ± 0.05 | - | Polar alkoxy side chains promoting molecular stacking. rsc.org |
| Isoindigo-based copolymer with ionic additive (PII2TPEO25 + TBAP) | 0.37 | - | Ionic additive inhibiting backbone torsion. rsc.org |
This table presents data for related compound classes to infer the potential of this compound.
Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells
The structural motifs present in this compound are relevant to materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Indoline (B122111) dyes, for example, have been successfully employed as electron donors in solution-processed OSCs. nih.gov A donor-acceptor (D-A) type indoline dye, D149, when blended with a fullerene acceptor, yielded a power conversion efficiency (PCE) of up to 2.28% in a bilayer heterojunction configuration. nih.gov The indolin-2-one core can act as an electron-accepting unit, and when combined with an appropriate electron-donating substituent, it can form a D-A structure, which is a common design strategy for OSC materials.
In the context of OLEDs, derivatives of indolin-2-one could potentially serve as host materials or emitters. The ability to tune the electronic properties through substitution on the phenyl ring and the indolinone nitrogen allows for the modification of the emission color and efficiency. The development of candlelight OLEDs with low blue light emission has been a recent focus, and novel organic materials are crucial for this technology. mdpi.com The incorporation of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for designing efficient OLEDs.
Table 2: Performance of Indoline-Based Organic Solar Cells
| Donor Material | Acceptor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) |
| D149 (Indoline Dye) | PC70BM | Bulk-Heterojunction | 1.29 nih.gov |
| D149 (Indoline Dye) | C70 | Bilayer-Heterojunction | 2.28 nih.gov |
This table showcases the performance of a related indoline dye in organic solar cells.
Role as Precursors for Complex Heterocyclic Systems
The isatin moiety, which is the core of this compound, is a well-established and versatile starting material for the synthesis of a wide array of heterocyclic compounds. nih.govrsc.org The reactive carbonyl group at the C-3 position, which is converted to an imine in the target compound, and the lactam functionality provide multiple sites for chemical transformations.
Ring Expansion and Ring Contraction Reactions
The isatin scaffold can undergo various ring expansion reactions to construct larger heterocyclic systems like quinolines and quinolones. researchgate.netchemistryviews.org For instance, the reaction of isatins with in-situ generated α-aryldiazomethanes provides a metal-free, one-pot method to synthesize viridicatin (B94306) alkaloids, which are 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.org Another approach involves the scandium-catalyzed reaction of isatin derivatives with trimethylsilyldiazomethane, leading to the insertion of a methylene (B1212753) group and the formation of quinolin-2-one derivatives. chemistryviews.org These reactions highlight the potential of the indolinone core within this compound to be transformed into more complex, fused systems.
While less common, ring contraction reactions of indolinone systems can also be envisaged, potentially leading to novel strained heterocyclic structures. Ring contractions are valuable for synthesizing smaller rings from more readily available larger ones and can proceed through various mechanisms, including cationic, anionic, and carbenoid intermediates. wikipedia.org For example, the Wolff rearrangement of cyclic α-diazoketones, a reaction that can be applied to systems derived from isatins, results in ring contraction. harvard.edu
Table 3: Examples of Ring Expansion Reactions of Isatin Derivatives
| Reactants | Reagents/Conditions | Product Type |
| Isatins, α-Aryl/heteroaryl aldehydes, p-toluenesulfonohydrazide | K2CO3, Ethanol (B145695), 80 °C | Viridicatin Alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones) organic-chemistry.org |
| Isatin derivatives | Trimethylsilyldiazomethane, Sc(OTf)3 | Quinolin-2-one derivatives chemistryviews.org |
This table illustrates the utility of the isatin core in synthesizing larger heterocyclic systems.
Synthesis of Fused-Ring Systems
The isatin imine functionality in this compound is a key reactive handle for the synthesis of fused-ring systems. Isatin-derived imines are valuable intermediates in multicomponent reactions for the construction of spirooxindoles and other complex heterocyclic architectures. researchgate.net For example, the [3+2] cycloaddition reaction of isatin-derived azomethine ylides with various dipolarophiles is a powerful method for generating spiro-pyrrolidinyl-oxindoles. Furthermore, the reaction of isatin imines with enone-tethered compounds in the presence of a Lewis acid can lead to the formation of 4-indolylquinoline bis-heterocycles through a Michael/Mannich/aromatization sequence. acs.org The palladium-catalyzed C-H functionalization of indolizines, which can be synthesized from electrophilic indoles, opens up pathways to poly-ring-fused N-heterocycles. acs.org These examples underscore the potential of this compound as a versatile precursor for generating a diverse library of fused heterocyclic compounds with potential applications in various fields of chemistry.
Future Directions and Emerging Research Avenues for 3 4 Acetamidophenyl Imino Indolin 2 One
Exploration of Novel Synthetic Methodologies
The synthesis of complex organic molecules is continually evolving, with a focus on improving efficiency, sustainability, and precision.
Modern synthetic organic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions. Visible-light photocatalysis, in particular, has emerged as a powerful tool for constructing complex molecular architectures. nih.gov This technology utilizes light-absorbing catalysts to facilitate single electron transfer (SET) or energy transfer (ET) reactions, enabling unique and selective chemical transformations. nih.gov The application of these methods to the synthesis of 3-((4-Acetamidophenyl)imino)indolin-2-one could offer significant advantages over traditional thermal methods, potentially leading to higher yields, cleaner reaction profiles, and access to novel structural analogs.
Table 1: Potential Advantages of Photocatalysis in Synthesis
| Feature | Description | Potential Impact on Synthesis |
| Mild Conditions | Reactions often proceed at room temperature and ambient pressure. | Reduces energy consumption and preserves sensitive functional groups. |
| High Selectivity | Can achieve high levels of chemo-, regio-, and stereoselectivity. | Minimizes side products and simplifies purification processes. |
| Novel Reactivity | Enables unique bond formations not easily accessible by other methods. | Expands the scope of possible derivatives of the core scaffold. |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. This technology is particularly advantageous for multi-step syntheses, allowing for the "telescoping" of sequential reactions, which can significantly reduce manual handling and purification steps. allfordrugs.com Implementing a flow chemistry approach for synthesizing this compound could lead to improved scalability, safety (especially for exothermic reactions), and reproducibility, making it a highly attractive methodology for pharmaceutical and industrial applications. nih.gov
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Computational methods are indispensable in modern drug discovery for predicting the biological activity of molecules and guiding synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov
For the indolin-2-one class of compounds, QSAR models have been successfully developed with high predictive power (r² values often exceeding 0.9). nih.gov These models use various molecular descriptors to forecast the activity of new, unsynthesized compounds. nih.govresearchgate.net Advanced techniques like 3D-QSAR and pharmacophore modeling can further elucidate the specific physicochemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are crucial for a molecule's interaction with its biological target. mdpi.com Applying these computational tools to this compound would enable the rational design of more potent and selective derivatives by predicting how structural modifications would affect its activity. nih.govnih.gov
Table 2: Computational Modeling Techniques and Their Applications
| Technique | Principle | Application to this compound |
| QSAR | Correlates structural descriptors with biological activity. | Predict the potency of new derivatives before synthesis. nih.govnih.gov |
| Molecular Docking | Simulates the binding of a molecule into the active site of a target protein. | Identify potential biological targets and understand binding interactions. nih.govnih.gov |
| 3D-QSAR | Maps the regions in 3D space where specific properties are favorable for activity. | Guide the placement of functional groups to enhance potency. mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Screen virtual libraries for new compounds with the same active features. mdpi.com |
Development of Targeted Biological Probes and Imaging Agents (non-clinical)
Molecules with extensive conjugated systems, like the imino-indolinone core, often exhibit interesting photophysical properties, such as fluorescence. This makes them attractive candidates for development as biological probes or imaging agents for non-clinical research. The synthesis of organic probes for applications like spectrophotometric determination is a well-established field. researchgate.net The core structure of this compound could be systematically modified to tune its fluorescence wavelength, quantum yield, and sensitivity to specific biological analytes or microenvironments (e.g., pH, viscosity, presence of metal ions). Such probes would be valuable tools for studying cellular processes and biomolecule interactions in vitro.
Investigation of Multitargeting Mechanisms in Biological Systems in vitro
The concept of "one molecule, multiple targets" is gaining traction as a strategy to address complex diseases. The indolin-2-one scaffold has been shown to interact with a variety of biological targets. For instance, different derivatives have been found to inhibit kinases like c-Src and to modulate multiple signaling pathways involved in inflammation, such as Akt, MAPK, and NF-κB. nih.govnih.gov Furthermore, some isatin (B1672199) derivatives have demonstrated the ability to inhibit both beta-amyloid aggregation and monoamine oxidases, indicating a multitarget profile relevant to neurodegenerative diseases. mdpi.com Future in vitro studies should explore the potential of this compound to interact with multiple, distinct biological targets. This could reveal synergistic mechanisms of action and open up new therapeutic possibilities.
Integration into Supramolecular Assemblies and Nanomaterials
The functional groups present in this compound, such as the amide N-H, the lactam carbonyl (C=O), and the imine nitrogen, are capable of forming strong hydrogen bonds. These interactions can be exploited to direct the self-assembly of molecules into well-ordered, higher-order structures known as supramolecular assemblies. nih.gov The crystal structure of related imino-indolinones confirms their ability to form dimers and extended networks through hydrogen bonding. nih.gov By modifying the peripheral groups of the molecule, it may be possible to control its assembly into specific architectures like layers, ribbons, or helical chains. nih.gov
Furthermore, these same functional groups can be used to anchor the molecule onto the surface of nanomaterials, such as iron oxide nanoparticles. nih.gov This integration could create novel hybrid materials where the properties of both the organic molecule and the nanoparticle are combined, leading to potential applications in areas like targeted delivery or diagnostics.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The exploration of this compound and its parent structural class, the 3-iminoindolin-2-ones, is increasingly moving beyond the traditional boundaries of medicinal chemistry. The unique chemical architecture of these compounds presents a fertile ground for interdisciplinary research, creating a synergistic bridge between chemistry, biology, and materials science. This convergence promises to unlock novel applications and innovative technologies by leveraging the inherent biological activities and physicochemical properties of the isatin imine scaffold.
A significant area of emerging research is the development of functional materials with inherent biological properties. The core 3-iminoindolin-2-one structure, known for its diverse biological activities, can be incorporated into larger material systems. mdpi.comscribd.comresearchgate.net This integration aims to create advanced materials for a variety of applications:
Antimicrobial Surfaces: By chemically grafting or embedding 3-iminoindolin-2-one derivatives onto the surfaces of materials, it is possible to create self-disinfecting coatings. mdpi.comscribd.comresearchgate.net This is of particular interest for medical devices, high-touch surfaces in healthcare settings, and textiles to reduce the transmission of pathogens. mdpi.comscribd.comresearchgate.net
Bioactive Polymers: Incorporating the isatin imine motif into polymer chains could lead to the development of new biocompatible and biodegradable materials for drug delivery systems or tissue engineering scaffolds that possess intrinsic therapeutic properties.
Another promising avenue lies at the intersection of diagnostics and materials science, focusing on the development of novel chemosensors. The imine nitrogen and adjacent carbonyl group of the 3-iminoindolin-2-one moiety provide excellent coordination sites for metal ions. This property is being exploited to design fluorescent probes for the detection and bioimaging of specific metal ions. tandfonline.com The process typically involves a phenomenon known as photo-induced electron transfer (PET), where the fluorescence of the molecule is "turned on" or enhanced upon binding to a target ion. tandfonline.com This approach merges the chemical synthesis of specific probes with their biological application in cellular imaging and their material application as selective sensors. tandfonline.com
Furthermore, the electrochemical properties of isatin derivatives are being investigated, suggesting potential applications in electrocatalysis and the development of electrochemical sensors. researchgate.net The ability of these molecules to undergo oxidation and reduction reactions can be harnessed to create catalytic surfaces or to detect specific analytes through electrochemical signals. researchgate.net Isatin and its derivatives are recognized as versatile substrates for creating a wide array of heterocyclic compounds and are considered important in material chemistry. researchgate.netresearchgate.net
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-((4-Acetamidophenyl)imino)indolin-2-one?
The compound is typically synthesized via a condensation reaction between isatin derivatives and 4-acetamidoaniline. For example, analogous iminoindolinones (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) are formed by refluxing isatin with substituted anilines in ethanol or acetic acid under catalytic conditions . Key steps include:
- Reagent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Purification : Recrystallization from ethanol or acetone to achieve >80% yield and high purity.
- Validation : Confirmation via melting point analysis and spectroscopic techniques (e.g., IR for C=O and N-H stretches at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .
Q. How is the structural integrity of this compound verified experimentally?
A combination of spectroscopic and crystallographic methods is used:
- NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., imine N-H at δ ~10–12 ppm) and carbons (e.g., carbonyl C=O at δ ~170 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond angles and packing motifs. For example, similar compounds exhibit planar indolinone cores with dihedral angles <5° between aromatic rings .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₁₃N₃O₂) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Density functional theory (DFT) and molecular docking are employed:
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO energies, enhancing electrophilic interactions .
- Docking : Simulates binding to targets like kinases or GPCRs. A study on analogous thieno-pyrimidinones showed IC₅₀ values of ~27 µM against MDA-MB-231 cancer cells, correlating with hydrophobic interactions in the ATP-binding pocket .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or structural analogs. Mitigation approaches include:
- Standardized protocols : Fixed cell lines (e.g., HEK293 for cytotoxicity) and controlled incubation times (e.g., 48 hrs).
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, replacing the acetamido group with -NO₂ in analogs reduces anti-inflammatory activity by ~40%, highlighting the role of hydrogen bonding .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for cancer cell lines) to identify trends .
Q. How do crystallographic refinements (e.g., SHELXL) improve structural accuracy for this compound?
SHELXL refines X-ray data by:
- Thermal parameter adjustment : Anisotropic displacement parameters for non-H atoms reduce R-factor values to <0.05 .
- Hydrogen placement : Riding models or neutron diffraction (for high-resolution studies) optimize H-atom positions. For example, a similar indolinone derivative achieved R = 0.046 and wR = 0.125 after refinement .
Methodological Insights
Q. What functional groups in this compound are critical for its reactivity?
Key groups and their roles:
| Functional Group | Reactivity Role | Example Reaction |
|---|---|---|
| Imino (C=N) | Nucleophilic addition | Reacts with Grignard reagents to form secondary amines . |
| Acetamido (-NHCOCH₃) | Hydrogen bonding | Stabilizes protein-ligand complexes in kinase inhibitors . |
| Indolinone carbonyl (C=O) | Electrophilic site | Participates in cyclization reactions to form fused heterocycles . |
Q. How are substituent effects systematically studied in related compounds?
A stepwise approach is used:
- Library synthesis : Prepare derivatives with varied substituents (e.g., -OCH₃, -Br, -CF₃) at the 4-position of the phenyl ring.
- Biological screening : Test against disease models (e.g., MCF-7 breast cancer cells) to quantify potency shifts.
- Data correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity relationships. For example, -CF₃ analogs show 3-fold higher activity than -CH₃ due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
